CL 218,872 is a triazolopyridazine derivative that has been investigated for its anxiolytic properties. [] It acts as a partial agonist at benzodiazepine receptors, particularly demonstrating activity at the α2 and α3 subtypes. [, , , ] CL 218,872 was identified as a potential anxiolytic agent with reduced sedative effects compared to traditional benzodiazepines. [, ]
CL 218,872 exerts its anxiolytic effects by acting as a partial agonist at benzodiazepine receptors. [, , , ] It binds to a specific site on these receptors, modulating their response to the inhibitory neurotransmitter GABA. [] This modulation enhances GABAergic neurotransmission, leading to anxiolytic effects. [, , , ]
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4